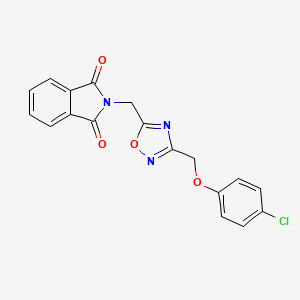

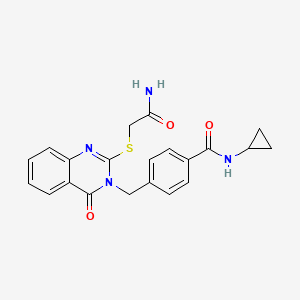

2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as N-substituted imides, have been synthesized and characterized for their potential use against blood cancer . They have been investigated using K562 and Raji cell lines .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the creation of N-substituted imides . These compounds are neutral and hydrophobic, allowing them to pass through living membranes in vivo . The construction of nitrogen-holding heterocyclic rings attached to isoindoline-1,3-diones has been shown to display strong antifungal and antibacterial activities .Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been studied using density functional theory (DFT) calculations . These calculations have been performed at the B3LYP/6-311++G(d,p) level of theory . The theoretical results have been compared with experimental observations .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives have been studied using spectroscopic methods and DFT calculations . The enthalpy, entropy, and heat capacity properties based on the vibrational calculations have been calculated at different temperatures . Additionally, the frontier orbitals, atomic charges, reactivity descriptors, molecular electrostatic potential, interaction energies, and nonlinear optical properties have been predicted by the DFT calculations .Applications De Recherche Scientifique

Synthesis and Characterization

- A study focused on the synthesis of related oxadiazolyl compounds through effective methods, demonstrating the utility of isoindolin-1-ones as starting materials for preparing aromatic acids and related compounds. This process involves thermal heterocyclization and base-promoted cycle opening, showcasing advanced synthetic techniques in organic chemistry (Tkachuk et al., 2020).

- The structural and spectral analysis of an isoindoline derivative was performed using FT-IR, UV–Vis, and X-ray single-crystal determination. This research highlights the compound's potential as a nonlinear optical material and its electronic and molecular properties through DFT computational studies (Evecen et al., 2016).

Molecular Interactions and Material Science

- The interaction of novel aza-pseudopeptides with mild steel surfaces was explored to evaluate their efficiency as corrosion inhibitors. This application is critical in material science, demonstrating the compound's potential in protecting metals from corrosion in acidic environments (Chadli et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as motor control, cognition, and reward.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . Allosteric binding sites are different from the primary active site of the protein, but their occupation by a ligand can change the protein’s conformation and influence its activity at the active site.

Biochemical Pathways

dopaminergic signaling pathways . These pathways play key roles in the nervous system, affecting mood, reward, and motor control among other functions .

Pharmacokinetics

In silico analysis suggests that it follows lipinski’s rule of five, which predicts good bioavailability .

Result of Action

The compound has been tested in a Parkinsonism mouse model, where it was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have neuroprotective effects, potentially by modulating dopaminergic signaling.

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O4/c19-11-5-7-12(8-6-11)25-10-15-20-16(26-21-15)9-22-17(23)13-3-1-2-4-14(13)18(22)24/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWXDKRKKNXFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2936077.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2936079.png)

![3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2936083.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-phenylacetamide](/img/structure/B2936084.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2936086.png)

![Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2936092.png)

![N-cyclopentyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2936093.png)